Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate
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Overview
Description
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is an organic compound with a complex structure that includes multiple functional groups. This compound is known for its versatility in organic synthesis and its application in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate typically involves the condensation of diethyl malonate with ethyl cyanoacetate in the presence of a base, followed by the addition of ethoxyamine. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Mixing: Diethyl malonate and ethyl cyanoacetate are mixed in a solvent.
Condensation: The mixture is heated and a base is added to initiate the condensation reaction.
Addition of Ethoxyamine: Ethoxyamine is added to the reaction mixture.
Purification: The product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo compounds.
Reduction: Can be reduced to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of cyano and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding oxo compounds.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes.
Signal transduction: Interfering with signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- Diethyl ethoxymethylenemalonate
- Diethyl malonate
- Ethyl cyanoacetate
Uniqueness
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various applications in research and industry.
Properties
IUPAC Name |
diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYCMUAGYRWVHX-GLYMIEGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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